molecular formula C7H3BCl2O2 B7767548 2-Chloro-4-(oxoboranyl)benzoyl chloride

2-Chloro-4-(oxoboranyl)benzoyl chloride

Cat. No.: B7767548
M. Wt: 200.81 g/mol
InChI Key: GUMYQGOUIRGLNO-UHFFFAOYSA-N
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Description

2-Chloro-4-(oxoboranyl)benzoyl chloride: is an organoboron compound that features a benzoyl chloride moiety substituted with a chloro group and an oxoboranyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(oxoboranyl)benzoyl chloride typically involves the reaction of 2-chlorobenzoyl chloride with a boron-containing reagent under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a base to facilitate the formation of the carbon-boron bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(oxoboranyl)benzoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.

    Coupling Reactions: The oxoboranyl group can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boron reagent.

    Solvents: Common solvents include tetrahydrofuran and dimethylformamide.

Major Products:

    Substituted Benzoyl Chlorides: Formed through substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

2-Chloro-4-(oxoboranyl)benzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(oxoboranyl)benzoyl chloride in coupling reactions involves the following steps:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-(oxoboranyl)benzoyl chloride is unique due to the presence of the oxoboranyl group, which allows it to participate in a wider range of coupling reactions compared to its analogs.

Properties

IUPAC Name

2-chloro-4-oxoboranylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BCl2O2/c9-6-3-4(8-12)1-2-5(6)7(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMYQGOUIRGLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(=O)C1=CC(=C(C=C1)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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